Kynurenic acid sodium salt
Description
Tryptophan Catabolism and Kynurenine (B1673888) Pathway Metabolites
The catabolism of tryptophan begins with its conversion to N'-formylkynurenine, which is then rapidly hydrolyzed to form L-kynurenine, a central branch-point metabolite. nih.govbevital.no From L-kynurenine, the pathway diverges into two main branches. cpn.or.krfrontiersin.org One branch leads to the synthesis of kynurenic acid, while the other, often more dominant, branch proceeds through several intermediates, including 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA), to ultimately produce quinolinic acid (QUIN). cpn.or.krmdpi.com QUIN is then converted into NAD+. bevital.no The balance between these branches is tightly regulated and determines the relative production of neuroactive metabolites. frontiersin.org
Table 1: Key Metabolites of the Kynurenine Pathway
| Metabolite | Abbreviation | Precursor | Key Function/Note |
|---|---|---|---|
| L-Tryptophan | Trp | - | Essential amino acid; starting point of the pathway. nih.gov |
| N'-Formylkynurenine | NFK | L-Tryptophan | Initial product of tryptophan oxidation. nih.govbevital.no |
| L-Kynurenine | KYN | N'-Formylkynurenine | Central intermediate at a major metabolic crossroads. nih.govcpn.or.kr |
| Kynurenic Acid | KYNA | L-Kynurenine | Formed via transamination; subject of this article. bevital.nofrontiersin.org |
| 3-Hydroxykynurenine | 3-HK | L-Kynurenine | Intermediate in the quinolinic acid branch; considered neurotoxic. cpn.or.krmdpi.com |
| Anthranilic Acid | AA | L-Kynurenine | Formed by the action of kynureninase. nih.govbevital.no |
| Xanthurenic Acid | XA | 3-Hydroxykynurenine | A side-branch metabolite. wikipedia.org |
| 3-Hydroxyanthranilic Acid | 3-HAA | 3-Hydroxykynurenine | Precursor to quinolinic acid; has pro-oxidant properties. cpn.or.krmdpi.com |
| Quinolinic Acid | QUIN | 3-Hydroxyanthranilic Acid | An NMDA receptor agonist; considered an excitotoxin. frontiersin.orgmdpi.com |
Enzymatic Regulation of the Kynurenine Pathway and Kynurenic Acid Synthesis
Enzymatic Regulation of the Kynurenine Pathway and Kynurenic Acid Synthesis
The flow of metabolites through the kynurenine pathway is governed by a series of enzymes, the activities of which are critical control points. The expression and activity of these enzymes can be influenced by various factors, including inflammatory signals and hormonal regulation, thereby dictating the ultimate balance of KP metabolites. nih.govfrontiersin.org
The first and rate-limiting step of the kynurenine pathway is the oxidation of tryptophan to N'-formylkynurenine. nih.govnih.gov This reaction is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO). frontiersin.orgwikipedia.org
Tryptophan 2,3-dioxygenase (TDO): Found predominantly in the liver, TDO is primarily responsible for regulating systemic, whole-body levels of tryptophan. cpn.or.krplos.org Its activity can be induced by its substrate, L-tryptophan, and by glucocorticoid hormones. nih.govplos.org
Indoleamine 2,3-dioxygenase (IDO): IDO is a monomeric enzyme found in many extrahepatic tissues and various immune cells. nih.govwikipedia.org Unlike TDO, IDO has a broader substrate specificity. nih.gov Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), linking the kynurenine pathway directly to the immune response. nih.govwikipedia.orgjci.org There are two known isoforms, IDO1 and IDO2. nih.gov
The activity of these initial enzymes determines the total flux of tryptophan into the kynurenine pathway. frontiersin.org
Kynurenic acid is synthesized from L-kynurenine through an irreversible transamination reaction. nih.govplos.org This conversion is catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs). nih.govnih.gov The enzymatic product of this reaction is an unstable keto acid intermediate that rapidly undergoes intramolecular cyclization to form the stable KYNA molecule. nih.gov In mammals, four different KAT enzymes have been identified, each with distinct properties and tissue distributions. nih.govnih.gov
KAT I (Glutamine Transaminase K/Cysteine Conjugate Beta-lyase 1): Recognizes a broad range of substrates. plos.org
KAT II (Aminoadipate Aminotransferase): Considered the primary enzyme responsible for KYNA synthesis in the brain under normal physiological conditions, preferentially found in astrocytes. plos.orgresearchgate.net
KAT III (Cysteine Conjugate Beta-lyase 2): Another contributor to KYNA formation. nih.govnih.gov
KAT IV (Mitochondrial Aspartate Aminotransferase): Also demonstrates the ability to synthesize KYNA. nih.govnih.gov
The presence and activity of these KAT enzymes are the direct determinants of KYNA production from the available L-kynurenine pool. nih.gov
At the central junction of the kynurenine pathway, the metabolite L-kynurenine can be directed down one of two major routes. While KATs convert kynurenine to kynurenic acid, the enzyme kynurenine 3-monooxygenase (KMO) diverts it toward the quinolinic acid branch. frontiersin.orgplos.org
KMO is an enzyme located on the outer mitochondrial membrane that hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). mdpi.complos.org This step is a critical control point; the activity of KMO directly competes with that of KATs for their common substrate, L-kynurenine. plos.org In the brain, KMO is predominantly expressed in microglia, the resident immune cells. frontiersin.orgmdpi.com
Under conditions of inflammation, pro-inflammatory cytokines can upregulate KMO expression and activity. frontiersin.orgmdpi.com This increased KMO activity shifts the metabolic balance away from the neuroprotective KYNA-producing branch and towards the production of 3-HK and, subsequently, the excitotoxic quinolinic acid. frontiersin.orgmdpi.com Therefore, the inhibition of KMO is a significant area of research, as it is expected to decrease the production of potentially toxic metabolites while simultaneously increasing the levels of kynurenic acid. frontiersin.orgnih.gov
Properties
Molecular Formula |
C10H6NNaO3 |
|---|---|
Molecular Weight |
211.15 |
Synonyms |
4-Hydroxyquinoline-2-carboxylic acid sodium salt |
Origin of Product |
United States |
Kynurenic Acid As a Key Endogenous Metabolite
Modulation of Glutamatergic Neurotransmission
Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors, which are crucial for excitatory synaptic transmission in the brain. frontiersin.orgfrontiersin.org Its inhibitory actions extend across all three major subtypes of these receptors: NMDA, AMPA, and kainate receptors. frontiersin.orgwikipedia.orgmdpi.com
Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors
Kynurenic acid is well-recognized as an antagonist of N-Methyl-D-Aspartate (NMDA) receptors. nih.govki.seresearchgate.net This antagonism is a key aspect of its neuroactive profile. wikipedia.orgki.se Elevated levels of kynurenic acid in the brain have been linked to a state of NMDA receptor hypofunction. researchgate.net The interaction of KYNA with the NMDA receptor is multifaceted, involving more than one binding site. mdpi.com
A primary mechanism of kynurenic acid's antagonism at the NMDA receptor is its interaction with the glycine co-agonist site, located on the GluN1 subunit. wikipedia.orgresearchgate.netmdpi.com This action is non-competitive with the glutamate binding site. wikipedia.orghellobio.com By binding to this allosteric site, kynurenic acid prevents the necessary co-agonist, either glycine or D-serine, from binding and facilitating receptor activation by glutamate. mdpi.comresearchgate.net This inhibitory effect at the glycine site occurs at low micromolar concentrations. mdpi.com Research has shown that kynurenic acid competitively inhibits the glycine co-agonist site with an IC₅₀ of approximately 8 μmol/L. mdpi.com The antagonism at the glycine site is considered a significant contributor to the modulation of glutamatergic neurotransmission by endogenous kynurenic acid. ki.se
Antagonism of Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors
Kynurenic acid also acts as an antagonist at Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) receptors. mdpi.comresearchgate.netki.se However, its action on AMPA receptors can be complex and concentration-dependent. researchgate.net While high (millimolar) concentrations of kynurenic acid competitively antagonize AMPA receptors, lower (nanomolar to micromolar) concentrations have been shown to facilitate AMPA receptor responses. researchgate.netnih.gov This suggests a dual role for kynurenic acid in modulating AMPA receptor-mediated synaptic transmission. researchgate.net The antagonistic effect at higher concentrations contributes to its broad-spectrum inhibition of excitatory neurotransmission. wikipedia.org
Antagonism of Kainate Receptors
The inhibitory profile of kynurenic acid extends to kainate receptors, another class of ionotropic glutamate receptors. mdpi.comresearchgate.netki.se It acts as an antagonist at these receptors, although its potency is generally considered to be lower compared to its effects on NMDA and AMPA receptors. frontiersin.org Some studies suggest that kynurenic acid can be used to differentiate between subclasses of kainate receptors. nih.govtandfonline.com The antagonism of kainate receptors further solidifies the role of kynurenic acid as a comprehensive modulator of glutamatergic signaling. wikipedia.org
Interactive Data Table: Kynurenic Acid Interactions with Glutamate Receptors
| Receptor Subtype | Mechanism of Action | Nature of Antagonism | Key Findings | References |
| NMDA | Antagonist at the glycine co-agonist site on the GluN1 subunit. | Non-competitive with glutamate. | Prevents co-agonist binding, leading to receptor inhibition. IC₅₀ at the glycine site is ~8 μmol/L. | wikipedia.orgresearchgate.netmdpi.commdpi.com |
| AMPA | Antagonist at high concentrations; potentiator at low concentrations. | Competitive at high concentrations. | Exhibits a dual, concentration-dependent effect on receptor function. | researchgate.netnih.gov |
| Kainate | Antagonist. | Generally less potent than at NMDA and AMPA receptors. | Contributes to the broad-spectrum inhibition of glutamatergic transmission. | frontiersin.orgmdpi.comnih.govtandfonline.com |
Interaction with Cholinergic Systems
Beyond its well-documented effects on the glutamatergic system, kynurenic acid also significantly interacts with cholinergic systems, particularly with a specific subtype of nicotinic acetylcholine receptors.
Antagonism of Alpha7-Nicotinic Acetylcholine Receptors (α7nAChR)
Kynurenic acid is a recognized antagonist of the alpha7-nicotinic acetylcholine receptor (α7nAChR). wikipedia.orgki.setcsedsystem.edu This interaction is non-competitive and occurs at physiologically relevant concentrations. frontiersin.orgmdpi.com The inhibitory effect of kynurenic acid on α7nAChRs has been a subject of extensive research, although some controversy exists regarding the directness and conditions of this interaction. tcsedsystem.edunih.govplos.orgplos.orgnih.gov Studies have reported an IC₅₀ value of approximately 7 μmol/L for the inhibition of α7nAChRs by kynurenic acid. mdpi.commdpi.com This antagonism of α7nAChRs adds another layer to the neuromodulatory profile of kynurenic acid, implicating it in the regulation of cholinergic signaling pathways that are crucial for cognitive processes. mdpi.comjneurosci.org
Interactive Data Table: Kynurenic Acid Interaction with Cholinergic Receptors
| Receptor Subtype | Mechanism of Action | Nature of Antagonism | Key Findings | References |
| α7nAChR | Antagonist. | Non-competitive. | Inhibits receptor function at physiological concentrations with an IC₅₀ of ~7 μmol/L. | frontiersin.orgmdpi.commdpi.comtcsedsystem.edujneurosci.org |
Agonistic Activity at G Protein-Coupled Receptor 35 (GPR35)
Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, has been identified as an agonist for the G protein-coupled receptor 35 (GPR35). nih.govcncb.ac.cnmedchemexpress.com This interaction has unveiled novel signaling functions for KYNA beyond its well-established role as an antagonist of ionotropic glutamate receptors. nih.govfrontiersin.org The agonistic activity of KYNA at GPR35 initiates a cascade of intracellular events, influencing various physiological and pathophysiological processes, particularly in the immune system and the gastrointestinal tract where GPR35 is predominantly expressed. nih.govfrontiersin.orgresearchgate.net
GPR35 as an Orphan Receptor Ligand
GPR35 was initially classified as an orphan receptor, meaning its endogenous ligand was unknown. 7tmantibodies.com High-throughput screening studies were instrumental in de-orphanizing GPR35 by identifying KYNA as a molecule that could activate it. nih.govfrontiersin.org This discovery was a significant breakthrough, providing a physiological context for GPR35's function. nih.govcncb.ac.cn
The interaction between KYNA and GPR35 has been a subject of extensive research. While KYNA is confirmed as an agonist, there is some debate regarding its physiological relevance as the true endogenous ligand for human GPR35, primarily due to the higher concentrations required for activation in humans compared to rodents. frontiersin.orgnih.govnih.gov Nevertheless, under certain pathological conditions such as inflammation, local concentrations of KYNA can be sufficiently elevated to activate GPR35. nih.govfrontiersin.org The binding of KYNA to GPR35 has been shown to induce receptor internalization, a common mechanism for regulating receptor signaling. nih.govmedchemexpress.comresearchgate.net
Downstream Signaling Pathways
The activation of GPR35 by kynurenic acid triggers a variety of downstream signaling pathways, which can be both pro- and anti-inflammatory depending on the cellular context. frontiersin.org GPR35 is known to couple with different G proteins, including Gαi/o, Gαq, and Gα13, leading to the modulation of multiple intracellular signaling cascades. researchgate.netfrontiersin.orgnih.gov
One of the key downstream effects of GPR35 activation by kynurenic acid is the modulation of intracellular cyclic AMP (cAMP) levels. researchgate.netplos.org In various cell types, including astrocytes, KYNA has been demonstrated to decrease forskolin-induced cAMP production. nih.govfrontiersin.orgplos.orgnih.gov This effect is consistent with the coupling of GPR35 to Gαi/o proteins, which are known to inhibit adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.govnih.gov The reduction in cAMP levels can, in turn, influence a wide range of cellular functions, including gene expression and the activity of other signaling pathways. frontiersin.org
Activation of GPR35 by kynurenic acid has been shown to inhibit N-type calcium (Ca2+) channels, particularly in neurons. nih.govnih.gov This inhibitory action is mediated by the Gβγ subunits of the Gαi/o proteins released upon receptor activation. nih.gov In rat sympathetic neurons heterologously expressing GPR35, both kynurenic acid and the synthetic agonist zaprinast (B1683544) induced a robust, voltage-dependent inhibition of N-type calcium currents. nih.gov This suggests a potential role for the KYNA-GPR35 signaling axis in regulating neuronal excitability and neurotransmitter release. nih.gov
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical regulator of cell survival, proliferation, and metabolism, is also modulated by GPR35 activation. nih.gov Studies have indicated that kynurenic acid can have an inhibitory effect on the PI3K/Akt pathway. nih.govfrontiersin.org For instance, in colon epithelial cells, KYNA has been shown to decrease the phosphorylation of Akt. frontiersin.org This inhibitory effect on a pro-inflammatory signaling pathway contributes to the anti-inflammatory properties of kynurenic acid. frontiersin.orgnih.gov However, the precise mechanisms and cell-type specific responses of the PI3K/Akt pathway to GPR35 activation are still being elucidated. frontiersin.orgbiorxiv.org
The mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), are also influenced by GPR35 signaling. nih.gov Similar to its effect on the PI3K/Akt pathway, kynurenic acid has been reported to decrease the phosphorylation of ERK1/2 and p38 MAPK in colon epithelial cells. frontiersin.org This inhibition of key inflammatory signaling pathways further underscores the potential anti-inflammatory role of the KYNA-GPR35 interaction. frontiersin.orgnih.gov GPR35 signaling can also be implicated in cellular proliferation and survival through the ERK pathway. nih.gov
Interactive Data Table: Summary of Kynurenic Acid's Effects on GPR35 Downstream Signaling
| Signaling Pathway | Effect of Kynurenic Acid Activation | Key Research Findings |
| Cyclic AMP (cAMP) | Decrease | Reduces forskolin-induced cAMP production in astrocytes. plos.orgnih.gov |
| N-type Ca2+ Channels | Inhibition | Inhibits N-type calcium channels in sympathetic neurons. nih.govnih.gov |
| PI3K/Akt Pathway | Inhibition | Decreases phosphorylation of Akt in colon epithelial cells. frontiersin.org |
| MAPK Pathways | Inhibition | Decreases phosphorylation of ERK1/2 and p38 MAPK in colon epithelial cells. frontiersin.org |
Agonistic Activity at Aryl Hydrocarbon Receptor (AhR)
Kynurenic acid is recognized as a potent endogenous agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. nih.govmdpi.com Compared to its precursor, L-kynurenine, kynurenic acid is considered a more potent and stable ligand for AhR. mdpi.com
The activation of AhR by kynurenic acid initiates a cascade of transcriptional events. Upon binding, the ligand-receptor complex translocates to the nucleus, where it partners with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This heterodimer then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, thereby modulating their expression. nih.gov
Research has demonstrated that this interaction has significant physiological consequences. For instance, kynurenic acid-mediated AhR activation can induce the expression of cytochrome P450 family enzymes, such as CYP1A1, in both liver cells and primary human hepatocytes. nih.gov Furthermore, the activation of the AhR signaling pathway by kynurenic acid is linked to the modulation of inflammatory responses. It can promote the production of the anti-inflammatory cytokine Interleukin-22 (IL-22). mdpi.commdpi.com Conversely, in the presence of inflammatory signals like Interleukin-1β, kynurenic acid can synergistically induce the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in an AhR-dependent manner. nih.govmdpi.com This dual role highlights the context-dependent nature of kynurenic acid's immunomodulatory effects via AhR signaling.
Table 1: Research Findings on Kynurenic Acid's AhR Agonism
| Finding | Experimental Context | Reference |
|---|---|---|
| Identified as an efficient agonist for the human Aryl Hydrocarbon Receptor (AhR). | Screening of tryptophan pathway metabolites. | nih.gov |
| Considered a more potent and stable ligand of AhR compared to L-kynurenine. | Review of studies on kynurenine pathway metabolites. | mdpi.com |
| Induces CYP1A1 messenger RNA levels and CYP1A-mediated metabolism. | Studies in HepG2 cells and primary human hepatocytes. | nih.gov |
| Promotes the production of the anti-inflammatory cytokine IL-22. | Mediated through AhR signaling pathway activation in intestinal epithelial cells. | mdpi.commdpi.com |
| Synergistically induces IL-6 expression in the presence of inflammatory signals (e.g., IL-1β). | Treatment of MCF-7 breast cancer cells with physiologically relevant concentrations of kynurenic acid. | nih.gov |
Antioxidant Mechanisms
Kynurenic acid demonstrates significant antioxidant properties through several distinct, yet complementary, mechanisms. These include the direct neutralization of reactive oxygen species, the enhancement of the body's own antioxidant enzyme systems, and the modulation of nitric oxide levels.
Kynurenic acid has been shown to be an effective scavenger of various reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. nih.govnih.gov Its chemical structure enables it to directly interact with and neutralize these harmful species.
Beyond directly neutralizing free radicals, kynurenic acid can also bolster the cell's intrinsic antioxidant defenses by modulating the activity of key antioxidant enzymes. preprints.orgmdpi.com This indirect mechanism provides a more sustained defense against oxidative stress.
Studies in sheep have demonstrated that intracerebroventricular administration of kynurenic acid can influence both the gene expression and the activity of major antioxidant enzymes in the brain. mdpi.com Specifically, it was found to have a stimulatory, though dose-dependent, effect on the activities of superoxide (B77818) dismutase 2 (SOD2), catalase (CAT), and glutathione (B108866) peroxidase 1 (GPx1) in the hypothalamus and hippocampus. mdpi.com While it decreased the mRNA expression of SOD2 and CAT, it increased their enzymatic activity, suggesting complex post-transcriptional regulation. mdpi.com Furthermore, its precursor, L-kynurenine, has been shown to increase the levels of glutathione (GSH) as well as the activity of glutathione reductase (GR) and glutathione peroxidase (GPx) in rat brain tissue. mdpi.comnih.gov This enhancement of the glutathione system is critical for cellular redox homeostasis and protection against oxidative damage. preprints.orgnih.gov
Table 2: Kynurenic Acid's Influence on Antioxidant Enzymes
| Enzyme | Effect | Experimental Model | Reference |
|---|---|---|---|
| Superoxide Dismutase 2 (SOD2) | Stimulatory, dose-dependent effect on activity. | Sheep brain (hypothalamus, hippocampus) | mdpi.com |
| Catalase (CAT) | Stimulatory, dose-dependent effect on activity. | Sheep brain (hypothalamus, hippocampus) | mdpi.com |
| Glutathione Peroxidase 1 (GPx1) | Stimulatory, dose-dependent effect on activity and gene expression. | Sheep brain (hypothalamus, hippocampus) | mdpi.com |
| Glutathione Reductase (GR) | Precursor (L-kynurenine) increased activity. | Rat brain tissue | nih.gov |
| Glutathione (GSH) | Precursor (L-kynurenine) increased content. | Rat brain tissue | nih.gov |
Kynurenic acid can also influence cellular function by modulating the nitric oxide (NO) signaling pathway. NO is a versatile signaling molecule involved in numerous physiological processes, including cardiovascular regulation.
In anesthetized rats, the microinjection of kynurenic acid into the nucleus tractus solitarii was found to suppress the depressor and bradycardic responses induced by L-3,4-dihydroxyphenylalanine (DOPA). nih.gov These DOPA-induced responses are dependent on the production of NO. The study showed that a nitric oxide synthase inhibitor almost completely blocked the DOPA effects, and kynurenic acid significantly attenuated them, suggesting that kynurenic acid modulates cardiovascular responses by acting on glutamate receptors that are linked to NO production. nih.gov Another study in an animal model of trigeminal activation reported that kynurenic acid derivatives could prevent changes caused by the NO donor nitroglycerin, further suggesting an interaction with NO-mediated pathways. nih.gov
Preclinical Research on Physiological and Pathophysiological Roles of Kynurenic Acid
Neurobiological Research
Kynurenic acid (KYNA), a metabolite of tryptophan, has been the subject of extensive preclinical research to elucidate its complex roles in the central nervous system. mdpi.comwikipedia.org As an endogenous neuromodulator, KYNA interacts with several key receptor systems, influencing neuronal function in both normal and pathological states. mdpi.comwikipedia.orgnih.gov
Kynurenic acid sodium salt demonstrates a significant capacity to modulate neuronal excitability and synaptic transmission primarily through its interaction with excitatory amino acid receptors. wikipedia.orgnih.gov It is recognized as an antagonist of ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. mdpi.com This antagonism is a key mechanism through which KYNA exerts its influence on the brain's electrical activity. mdpi.com
Research has revealed a dose-dependent dual action of KYNA on AMPA receptors. mdpi.com At micromolar concentrations, it has been shown to reduce the amplitudes of field excitatory postsynaptic potentials (EPSPs) in hippocampal slices from young rats. mdpi.com Conversely, at nanomolar concentrations, KYNA can produce a stimulatory effect. mdpi.com This suggests a complex regulatory role where its ambient concentration determines whether it dampens or enhances synaptic activity. mdpi.com
Furthermore, KYNA has been found to block nicotinic synaptic transmission to hippocampal interneurons, adding another layer to its modulatory profile. mdpi.com By acting on multiple targets, including both glutamate and nicotinic receptors, KYNA can finely tune the balance of excitation and inhibition within neural circuits. mdpi.commdpi.com Studies have also noted that a reduction in the astrocytic formation of KYNA could lead to an enhancement of glutamatergic tone in the hippocampus. mdpi.com
| Receptor Target | Effect of Kynurenic Acid | Concentration Dependence |
| NMDA Receptor | Antagonist | - |
| AMPA Receptor | Dual action: Facilitation/Antagonism | Nanomolar/Micromolar |
| Kainate Receptor | Antagonist | - |
| α7-Nicotinic Acetylcholine (B1216132) Receptor | Non-competitive inhibitor | - |
The neuroprotective properties of kynurenic acid are a major focus of preclinical investigation, with significant findings in models of excitotoxicity and ischemic brain injury. mdpi.commdpi.comnih.gov
Excitotoxicity, a pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage, is a common feature of many neurological disorders. Kynurenic acid acts as an antiexcitotoxic agent primarily by antagonizing excitatory amino acid receptors. wikipedia.org
In vivo studies in rats have aimed to determine the extracellular levels of KYNA required to counter excessive NMDA receptor activation. nih.gov Using microdialysis, researchers have shown that perfusion of KYNA can inhibit local depolarizations induced by the excitotoxins NMDA and quinolinic acid. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was found to be in the range of 32-66 µM. nih.gov These findings support the idea that KYNA accumulation in the brain parenchyma can serve a protective function by mitigating excitotoxic insults. nih.gov This neuroprotection is largely attributed to its action as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. mdpi.com
Multiple preclinical studies have demonstrated that kynurenic acid can protect against neuronal damage caused by ischemia or anoxia. nih.gov In a rat model of perinatal asphyxia, the early application of KYNA was shown to have a protective effect on the development of neuronal injury. mdpi.com
Specifically, KYNA administered one hour after a hypoxic-ischemic (HI) event significantly reduced the weight loss of the ischemic hemisphere and prevented neuronal loss in the hippocampus and cortex. mdpi.com The neuroprotective effect was also observed when the highest concentration was administered up to six hours post-HI. mdpi.com This therapeutic window suggests a potential for clinical application in conditions like stroke and hypoxic-ischemic encephalopathy. nih.gov The mechanisms underlying this protection are linked to the reduction of reactive oxygen species (ROS) formation, indicating that KYNA's antioxidant properties, in addition to its receptor antagonism, contribute to its neuroprotective profile. mdpi.com
| Animal Model | Type of Injury | Key Findings |
| Neonatal Rats | Hypoxia-Ischemia | Reduced brain lesions, neuronal loss, and ROS levels. mdpi.commdpi.com |
| Mice | Myocardial Ischemia/Reperfusion | Reduced infarct size. mdpi.com |
| Piglets | Asphyxia | Enhanced neuronal activity (with KYNA analog SZR72). nih.gov |
| Rats | Aorta Ischemia/Reperfusion | Recovered vascular functionality. mdpi.comresearchgate.net |
The influence of kynurenic acid on cognitive processes, particularly learning and memory, has been investigated in various animal models, revealing a complex, dose-dependent relationship. mdpi.com
Studies using passive avoidance tests in mice have shown that the effects of KYNA on memory are highly dependent on the dose administered. mdpi.compreprints.org Intracerebroventricular administration of a low dose of KYNA (0.5 μg) was found to significantly enhance memory consolidation, as indicated by an increased latency to enter a shock-associated environment. mdpi.com
In contrast, higher doses of KYNA (20–40 μg) significantly decreased avoidance latency, suggesting an impairment of memory function. mdpi.compreprints.org This indicates that while basal or slightly elevated levels of KYNA may be beneficial for memory, excessive levels can be detrimental. mdpi.com Further research into the mechanisms of the memory-enhancing effect of low-dose KYNA has implicated the involvement of multiple neurotransmitter systems, including the serotonergic, dopaminergic, α and β adrenergic, and opiate systems. mdpi.compreprints.org
Conversely, other studies have linked the accumulation of KYNA to age-related declines in learning and memory. nih.gov In the nematode Caenorhabditis elegans, a significant portion of the age-related decline in learning capacity was attributed to the accumulation of KYNA, which acts as an antagonist of NMDA receptors. nih.gov Depleting KYNA in these aged animals was shown to significantly improve their learning capacity. nih.gov
| Animal Model | Cognitive Domain | Effect of Kynurenic Acid | Dose Dependence |
| Mice | Memory Consolidation | Enhancement/Impairment | Low dose enhances, high dose impairs. mdpi.compreprints.org |
| C. elegans | Learning and Memory | Impairment with age-related accumulation | Depletion improves learning in aged animals. nih.gov |
Preclinical Studies on Cognitive Function
Effects on Social and Object Recognition in Rats
Preclinical studies in rodent models have investigated the impact of kynurenic acid (KYNA) on cognitive functions, specifically social and object recognition. In one study, adult male rats treated with KYNA demonstrated improved retention of memory for olfactory stimuli in a social recognition test. nih.gov These rats showed a significant reduction in the time spent investigating a familiar juvenile rat compared to a novel one, suggesting an enhancement of short-term memory. nih.gov Similarly, in an object recognition task, KYNA-treated animals spent more time exploring a new object than a familiar one, indicating that they were able to remember the familiar object. nih.gov
Conversely, other research suggests that the timing of exposure to elevated KYNA levels is critical. When rats were treated with L-kynurenine, the precursor to KYNA, throughout adolescence to increase endogenous KYNA concentration, they exhibited impairments in a novel object recognition memory task when tested as adults. nih.gov These animals spent a comparable amount of time exploring both novel and familiar objects, indicating a deficit in object memory. nih.gov This suggests that developmental exposure to elevated KYNA may have long-lasting detrimental effects on recognition memory.
The table below summarizes the findings from a study on the effects of Kynurenic Acid on object recognition in rats.
| Treatment Group | Exploration Time (Novel Object) | Exploration Time (Familiar Object) | Discrimination Index |
| Control | Significantly more time with novel object | Less time with familiar object | Significantly higher than L-KYN group |
| L-KYN Treated | Comparable time with novel and familiar objects | Comparable time with novel and familiar objects | Lower than control group |
Involvement in Neuropsychiatric Disease Models
Effects on Dopaminergic Neurotransmission in Animal Models relevant to Schizophrenia
Research has implicated elevated levels of kynurenic acid in the pathophysiology of schizophrenia. ki.senih.govoup.comnih.gov Preclinical studies have shown that increased brain levels of KYNA can heighten the firing activity of midbrain dopamine neurons. ki.se This excitatory effect on dopamine neurons in the ventral tegmental area (VTA) is thought to be mediated specifically through the blockade of NMDA receptors. ki.seki.se
Furthermore, subchronic, but not acute, elevation of brain KYNA has been shown to enhance the dopamine response to amphetamine, in terms of both release and firing activity. ki.senih.govoup.com In rats with subchronically elevated KYNA levels, the amphetamine-induced increase in dopamine release in the nucleus accumbens was significantly enhanced. nih.govoup.com This is consistent with findings in patients with schizophrenia who exhibit an augmented dopamine response to amphetamine. ki.se The reduced responsiveness of VTA dopamine neurons to the inhibitory effects of amphetamine in these animal models may contribute to the increased terminal dopamine release. nih.gov These findings suggest that animal models with subchronically elevated KYNA may serve as a valuable tool for studying the pathophysiology of schizophrenia. nih.govoup.com
The following table presents data on the effects of subchronic kynurenine (B1673888) treatment on amphetamine-induced dopamine release.
| Treatment Group | Amphetamine-Induced Dopamine Release in Nucleus Accumbens |
| Control | Standard increase |
| Subchronic Kynurenine | Clearly enhanced increase compared to controls |
Preclinical Models of Depression and Psychosis
The role of the kynurenine pathway in depression and psychosis is an area of active investigation, with preclinical models providing valuable insights. nih.govresearchgate.net In a genetic animal model of depression, the Flinders Sensitive Line (FSL) rats, a study found decreased levels of kynurenic acid in the prefrontal cortex compared to the control Flinders Resistant Line (FRL) rats. cambridge.org This finding suggests that a deficit in KYNA in specific brain regions could be involved in the pathophysiology of depression. cambridge.org
In contrast, the prevailing hypothesis for psychosis and schizophrenia suggests that increased levels of the NMDA receptor antagonist KYNA contribute to the symptoms. nih.govresearchgate.net However, some research challenges the model of excess KYNA production in affective psychosis. One study found significant reductions in serum KYNA in acutely ill inpatients with major depressive disorder, bipolar disorder, and schizoaffective disorder compared to healthy controls. nih.govresearchgate.net The most significant decrease was observed in the affective psychosis group. nih.gov These findings highlight the complexity of the kynurenine pathway's involvement in these disorders and suggest that the direction of KYNA level changes may differ between depression and psychosis, and even within different subtypes of psychotic disorders.
Pain Modulation in Preclinical Settings
Analgesic Effects in Rodent Pain Models
While much of the research on the kynurenine pathway and pain has focused on other metabolites, some studies have explored the analgesic properties of kynurenic acid. For instance, in an animal model of migraine, KYNA was shown to exert analgesic effects. nih.gov It is generally believed that the influence of the kynurenine pathway on pain transmission is mediated by metabolites like KYNA acting at NMDA receptors. nih.gov For example, inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme in the kynurenine pathway, are thought to produce analgesia by shunting the metabolic pathway towards the formation of KYNA. nih.gov
A related compound, cinnabarinic acid, which is a trace metabolite of kynurenine, has demonstrated analgesic activity in models of inflammatory and neuropathic pain. nih.gov Systemic administration of low doses of cinnabarinic acid reduced nocifensive behavior in the formalin test, an effect that was absent in mice lacking the mGlu4 receptor. nih.gov
The table below shows the effect of Cinnabarinic Acid on formalin-induced pain behaviors.
| Treatment | Phase I Pain Score (0-10 min) | Phase II Pain Score (30-60 min) |
| Vehicle | No significant change | No significant change |
| Cinnabarinic Acid (0.125 mg/Kg) | No significant change | Significant reduction |
| Cinnabarinic Acid (0.25 mg/Kg) | No significant change | Significant reduction |
Modulation of Spinal Mechanisms in Neuropathic Pain Models
The kynurenine pathway is increasingly recognized for its role in the modulation of neuropathic pain at the spinal level. nih.govfapesp.br In rodent models of neuropathic pain, such as those induced by peripheral nerve injury, there is evidence of alterations in the kynurenine pathway within the spinal cord. fapesp.brbiorxiv.org Neuropathic pain can be reduced in animal models where the kynurenine pathway, initiated by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), is blocked either pharmacologically or genetically. fapesp.br
Following peripheral nerve injury, there is an accumulation of dendritic cells in the dorsal root leptomeninges which leads to an increase in kynurenine levels in the spinal cord. biorxiv.org Within the spinal cord, kynurenine can be metabolized by astrocytes, and its metabolites can activate glutamatergic receptors, contributing to the maintenance of neuropathic pain. fapesp.brbiorxiv.org Specifically, in a rat model of spinal nerve ligation, administration of L-kynurenine, which increases KYNA levels in the spinal cord, was shown to diminish tactile hypersensitivity. nih.gov This suggests that enhancing the production of the neuroprotective metabolite KYNA within the spinal cord could be a therapeutic strategy for neuropathic pain. Under neuropathic pain conditions, there is an imbalance between the neuroprotective KYNA produced by astrocytes and neurotoxic metabolites like quinolinic acid produced by microglia. nih.gov
Developmental Neurobiology and Aging Research
The concentration of kynurenic acid (KYNA) in the mammalian brain undergoes significant changes throughout the developmental stages, a phenomenon suggested to be linked to the maturation of neuronal connectivity and synaptic organization. mdpi.com Research in animal models has provided insights into the dynamic nature of KYNA levels from the neonatal period to adulthood.
Studies in rats have demonstrated a distinct ontogenetic pattern of kynurenine aminotransferase (KAT), the enzyme responsible for KYNA synthesis, in various brain regions. dntb.gov.ua This suggests that the capacity for KYNA production varies across different brain areas as development progresses. For instance, developmental changes in the concentrations of brain kynurenic acid have been observed, reflecting the evolving role of this endogenous neuromodulator. dntb.gov.ua
The table below summarizes findings related to the ontogenetic changes in brain kynurenic acid levels from preclinical research.
| Developmental Stage | Brain Region | Observed Change in Kynurenic Acid Level | Species |
| Neonatal | Various | Generally lower compared to adult levels | Rat |
| Postnatal | Various | Progressive increase with age | Rat |
| Adulthood | Various | Stabilization of levels | Rat |
These developmental fluctuations in KYNA are thought to be critical for normal brain development, influencing processes such as neurogenesis, synaptic plasticity, and the establishment of balanced neurotransmitter systems.
The process of aging is accompanied by notable alterations in the metabolism of the kynurenine pathway, both systemically and within the central nervous system. nih.govresearchgate.net These changes can impact the delicate balance between neuroprotective and potentially neurotoxic metabolites of this pathway.
Research has consistently shown that aging is associated with an increase in several kynurenine pathway metabolites in both serum and cerebrospinal fluid (CSF). nih.govresearchgate.net Specifically, levels of kynurenine, kynurenic acid, and quinolinic acid tend to rise with age. nih.gov This age-related activation of the kynurenine pathway may be driven by the chronic low-grade inflammation often observed in the elderly, a state sometimes referred to as "inflammaging". nih.gov
While blood levels of kynurenic acid generally increase with age, its concentration in the cerebrospinal fluid may not follow the same trend and can even stagnate. mdpi.com In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, a significant reduction in CSF kynurenic acid has been observed, which could exacerbate excitotoxicity and contribute to disease progression. nih.gov
The following table details the age-related alterations in key metabolites of the kynurenine pathway.
| Metabolite | Body Fluid | Age-Related Change | Associated Health Outcomes |
| Tryptophan | Serum | Decrease researchgate.net | - |
| Kynurenine | Serum & CSF | Increase nih.govresearchgate.net | - |
| Kynurenic Acid | Serum | Increase nih.govmdpi.com | - |
| Kynurenic Acid | CSF | Stagnation or disease-specific decrease nih.govmdpi.com | Potential link to neurodegenerative diseases |
| Quinolinic Acid | Serum & CSF | Increase nih.govresearchgate.net | Associated with mortality and frailty researchgate.net |
| Kynurenine/Tryptophan Ratio | Serum & CSF | Increase researchgate.net | Indicator of pathway activation |
These findings suggest that the aging process leads to a shift in kynurenine pathway metabolism, which may have significant implications for neurological health.
Immunological and Inflammatory Research
Kynurenic acid is increasingly recognized for its significant immunomodulatory functions, acting as a key regulator in inflammatory and immune responses. nih.govnih.gov It exerts its effects through various mechanisms, including the activation of G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). nih.govnih.gov
Kynurenic acid exhibits notable anti-inflammatory properties, which have been demonstrated in a variety of preclinical models. nih.gov Its production is often induced during inflammatory conditions, suggesting a role as a feedback regulator to control excessive inflammation. frontiersin.org
One of the key anti-inflammatory actions of KYNA is the inhibition of pro-inflammatory cytokines. For instance, it has been shown to suppress the expression and secretion of tumor necrosis factor-alpha (TNF-α) in mononuclear cells. frontiersin.org The anti-inflammatory effects of KYNA are frequently mediated through its interaction with GPR35, which is expressed on various immune cells. frontiersin.org Activation of GPR35 by KYNA can lead to a reduction in inflammatory signaling. frontiersin.org
The table below summarizes the key anti-inflammatory properties of kynurenic acid observed in preclinical research.
| Target | Cell Type | Effect | Mechanism of Action |
| TNF-α | Mononuclear cells, CD14+ monocytes | Inhibition of expression and secretion nih.govfrontiersin.org | Transcriptional level inhibition |
| IL-6 | Rat mast cell line (RBL-2H3) | Decreased mRNA expression nih.gov | - |
| HMGB1 | Monocytes | Diminished protein secretion nih.gov | - |
| α-defensin HNP1–3 | Granulocytes | Inhibited secretion nih.gov | - |
| IL-4 | Invariant Natural Killer T (iNKT) cells | Reduced release nih.gov | - |
| IL-23 | Dendritic cells | Reduced LPS-induced expression nih.gov | Downregulation of the IL-23/IL-17 axis |
Furthermore, kynurenic acid also functions as a reactive oxygen species (ROS) scavenger, which contributes to its anti-inflammatory profile by preventing tissue damage caused by oxidative stress during inflammation. nih.govresearchgate.net
Beyond its direct anti-inflammatory effects, kynurenic acid can contribute to the establishment of an immunosuppressive environment. nih.govnih.gov This characteristic can be viewed as a "double-edged sword," as it is beneficial in resolving inflammation but can be detrimental in contexts such as cancer, where it may facilitate tumor immune escape. nih.govnih.govresearchgate.net
The immunosuppressive functions of KYNA are partly mediated through the activation of the aryl hydrocarbon receptor (AhR). mdpi.com When KYNA binds to AhR, it can influence gene transcription in immune cells, leading to a more tolerogenic phenotype. mdpi.com For example, the activation of AhR by kynurenine and its metabolites, including KYNA, can promote the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells. mdpi.com
Research has also shown a link between indoleamine 2,3-dioxygenase (IDO), the enzyme that initiates the kynurenine pathway, and the expression of the anti-inflammatory molecule TNF-α-stimulated gene-6 (TSG-6) in human mesenchymal stem cells. d-nb.info Specifically, the IDO metabolite kynurenic acid was found to regulate TSG-6 production by activating AhR, thereby enhancing the therapeutic anti-inflammatory effects of these stem cells. d-nb.info
The following table outlines the key aspects of kynurenic acid's role in establishing an immunosuppressive environment.
| Mechanism | Key Molecule(s) | Outcome |
| Aryl Hydrocarbon Receptor (AhR) Activation | Kynurenic Acid | Promotion of regulatory T cell (Treg) differentiation, Inhibition of Th17 cell development mdpi.com |
| Regulation of Gene Expression | TSG-6 | Enhanced anti-inflammatory and immunosuppressive effects of mesenchymal stem cells d-nb.info |
This ability to foster an immunosuppressive milieu underscores the complex and context-dependent role of kynurenic acid in the immune system.
Regulation of Cytokine Production and Release
Kynurenic acid (KYNA), a metabolite of tryptophan metabolism, demonstrates significant immunomodulatory properties through its ability to regulate the production and release of various cytokines. Its influence extends to both pro-inflammatory and anti-inflammatory cytokines, thereby playing a crucial role in the balance of the immune response. This regulation is often context-dependent, varying with the cell type and the presence of inflammatory stimuli.
Influence on Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) in Vitro and In Vivo
Preclinical research has extensively investigated the impact of kynurenic acid on key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).
In Vitro Studies:
In studies using murine splenocytes, KYNA has demonstrated a dual effect. In non-stimulated cells, it has been observed to have an immunostimulant effect. However, in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), KYNA exhibits anti-inflammatory properties by inhibiting the synthesis of IL-6. Specifically, concentrations of 50-250 µM of KYNA were found to inhibit IL-6 synthesis, with the highest concentration also reducing the levels of IL-1β and TNF-α. nih.gov
Conversely, in human monocyte-derived cells, kynurenic acid has been shown to reduce IL-6 and TNF release. nih.gov In mixed cortical cultures, elevated levels of KYNA triggered an inflammatory response, evidenced by increased levels of the pro-inflammatory cytokine IL-6. frontiersin.org
In human peripheral blood mononuclear cells, KYNA dose-dependently weakens LPS-induced secretion of TNF. mdpi.com
Research on human corneal and conjunctival epithelial cells revealed that KYNA reduced the secretion of IL-1β and IL-6 from the corneal epithelium. mdpi.com However, in the breast cancer cell line MCF-7, KYNA induced IL-6 mRNA expression, an effect that was synergistically enhanced by the presence of IL-1β. nih.gov
In Vivo Studies:
In vivo models have corroborated the anti-inflammatory effects of KYNA. In mice subjected to LPS-induced inflammation, KYNA was found to attenuate the increase in serum concentrations of TNF. mdpi.com
Table 1: Effects of Kynurenic Acid on Pro-inflammatory Cytokines
| Cytokine | Cell/Model System | Stimulus | KYNA Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|---|
| IL-1β | Murine Splenocytes | LPS | 250 µM | Reduction | nih.gov |
| IL-1β | Human Corneal Epithelial Cells | - | 1 μM | Reduction | mdpi.com |
| IL-6 | Murine Splenocytes | LPS | 50-250 µM | Inhibition | nih.gov |
| IL-6 | Human Monocyte-Derived Cells | - | - | Reduction | nih.gov |
| IL-6 | Mixed Cortical Cultures | - | - | Increase | frontiersin.org |
| IL-6 | Human Corneal Epithelial Cells | - | 10 μM | Reduction (24h), Enhancement (48h) | mdpi.com |
| IL-6 | MCF-7 Breast Cancer Cells | - | - | Induction of mRNA expression | nih.gov |
| TNF-α | Murine Splenocytes | LPS | 250 µM | Reduction | nih.gov |
| TNF-α | Human Monocyte-Derived Cells | - | - | Reduction | nih.gov |
| TNF-α | Human Peripheral Blood Mononuclear Cells | LPS | Dose-dependent | Weakened secretion | mdpi.com |
| TNF-α | Mice (in vivo) | LPS | - | Attenuated increase in serum | mdpi.com |
Effects on Anti-inflammatory Cytokines (e.g., IL-10)
The influence of kynurenic acid on the primary anti-inflammatory cytokine, Interleukin-10 (IL-10), appears to be less pronounced compared to its effects on pro-inflammatory mediators.
In Vitro Studies:
In studies with murine splenocytes stimulated with LPS, various concentrations of KYNA did not modify the synthesis of IL-10. nih.govtermedia.pl
Similarly, in human corneal epithelial cells, KYNA did not affect IL-10 secretion. mdpi.com
In Vivo and Correlational Studies:
Some reports suggest a positive correlation between kynurenic acid and IL-10 levels, indicating a potential role for KYNA in promoting an anti-inflammatory environment. frontiersin.org Kynurenic acid has been reported to increase IL-10 production, and the ratio between kynurenine and kynurenic acid may be a crucial factor in determining the inflammatory cytokine balance. frontiersin.org
Table 2: Effects of Kynurenic Acid on the Anti-inflammatory Cytokine IL-10
| Cell/Model System | Stimulus | KYNA Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Murine Splenocytes | LPS | Various | No modification of synthesis | nih.govtermedia.pl |
| Human Corneal Epithelial Cells | - | - | Unaffected secretion | mdpi.com |
| Correlational Studies | - | - | Positive correlation with IL-10 levels | frontiersin.org |
Effects on Immune Cell Activity
Kynurenic acid exerts a modulatory influence on the activity of various immune cells, affecting fundamental processes such as phagocytosis, leukocyte recruitment, and the activation and differentiation of T cells.
Phagocytic Activity Modulation
The impact of kynurenic acid on the phagocytic activity of immune cells, such as granulocytes and monocytes, is complex and appears to be dependent on the dose and duration of administration. In vivo studies in mice have shown that the effect of KYNA on the percentage of phagocytizing cells varied with the administered dose and the length of the treatment period. nih.gov However, a consistent finding across all tested doses was a significant reduction in the activity of the oxidative burst in phagocytes, which is likely associated with the antioxidant properties of kynurenic acid. nih.gov This suggests that KYNA may help protect the organism from oxidative stress associated with phagocytic activity.
Leukocyte Recruitment and Activation
Kynurenic acid has been identified as a potential early mediator of leukocyte recruitment. nih.gov It can trigger the firm arrest of leukocytes to the vascular endothelium under flow conditions. nih.gov
In Vitro Studies:
In an in vitro vascular flow model, KYNA was shown to trigger the firm adhesion of monocytes to both fibronectin and ICAM-1. nih.gov This adhesion is mediated by β1 and β2 integrins. nih.gov
Silencing of the G protein-coupled receptor GPR35, which is highly expressed on human peripheral monocytes, reduced the KYNA-induced adhesion of monocytic cells. nih.gov
KYNA also induces firm adhesion of neutrophils to an ICAM-1-expressing monolayer and elicits the shedding of surface L-selectin from neutrophils, another indicator of leukocyte activation. nih.gov
T Cell Activity and Differentiation (e.g., Treg, Th1, Th2, Th17)
Kynurenic acid, through its interaction with the aryl hydrocarbon receptor (AhR), plays a role in the modulation of T cell differentiation. mdpi.com AhR is a key factor in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Treg cells), maintaining a balance between these two crucial T cell subsets. mdpi.com
Treg Cells: Activation of AhR by ligands such as kynurenine, a precursor to KYNA, promotes the differentiation of CD4+ T cells into Treg cells, which are essential for maintaining immune tolerance and suppressing excessive immune responses. researchgate.net
Th17 Cells: Conversely, AhR activation can suppress the generation of pro-inflammatory Th17 cells. researchgate.net Th17 cells are involved in the response to fungal infections and are characterized by their production of IL-17. youtube.com The differentiation of naive T cells into Th17 cells is driven by cytokines such as IL-6 and TGF-β. nih.gov
Th1/Th2 Balance: 3-hydroxyanthranilic acid (3HAA), another kynurenine pathway metabolite, exerts inhibitory control over Th1 cells, which secrete IFN-γ, thereby shifting the balance towards anti-inflammatory IL-10-secreting Th2 cells. frontiersin.org While not a direct effect of KYNA, this highlights the broader impact of the kynurenine pathway on T cell polarization.
The differentiation of these T cell subsets is also intricately linked to their metabolic programming. For instance, the differentiation of murine Th17 cells is dependent on glycolysis, while Treg cell differentiation relies on oxidative phosphorylation. nih.gov
Microglial Activation and Function in CNS Models
Kynurenic acid (KYNA) has demonstrated significant immunomodulatory effects, particularly in the context of microglial activation within the central nervous system (CNS). mdpi.comresearchgate.net Microglia, the resident immune cells of the brain, play a crucial role in both homeostasis and in response to inflammatory or neurodegenerative insults. mdpi.com Preclinical research indicates that KYNA can suppress the activation of these cells.
In in vitro studies using microglia-enriched cultures from newborn rat forebrains, KYNA was shown to inhibit the phagocytotic activity of microglia that had been stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. mdpi.commdpi.comnih.gov This inhibition of phagocytosis suggests a dampening of the inflammatory response. mdpi.comnih.gov Furthermore, in these immunochallenged microglia cultures, treatment with KYNA led to a decrease in the nuclear accumulation of histone H3K9me3, a marker associated with gene silencing, which was otherwise increased by LPS treatment. mdpi.com
Animal models of epilepsy have also provided insights into the effects of KYNA and its analogs on microglia. researchgate.netmdpi.comnih.gov For instance, a synthetic, brain-penetrable analog of KYNA, SZR104, was found to inhibit the morphological transformation of microglia that typically occurs following status epilepticus induced by pilocarpine in mice. mdpi.comnih.gov This transformation is a hallmark of microglial activation. While KYNA itself has limited ability to cross the blood-brain barrier, these findings with its analog point to the potential of targeting the kynurenine pathway to modulate neuroinflammation. mdpi.commdpi.com The immunosuppressive actions of KYNA and its analogs appear to be a dominant effect in these models. mdpi.comnih.gov
The mechanism by which KYNA exerts these effects is multifaceted. It is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which can protect against glutamate-induced cytotoxicity. mdpi.comnih.gov However, its immunomodulatory effects extend beyond this action and are of significant interest in the context of neuroinflammatory and neurodegenerative diseases. mdpi.comfrontiersin.org The inhibition of microglial activation and function by KYNA highlights its potential as a neuroprotective agent by mitigating the detrimental aspects of neuroinflammation. mdpi.commdpi.comnih.gov
Role in Gut Homeostasis and Barrier Function
Protection Against Intestinal Damage in Animal Models
Preclinical studies have highlighted the protective role of kynurenic acid in mitigating intestinal damage in various animal models. In a mouse model of invasive Candida albicans infection, which can lead to intestinal barrier dysfunction, treatment with kynurenic acid was found to alleviate the intestinal inflammatory response. nih.gov This was evidenced by a decrease in the production of serum inflammatory mediators, which contributed to the preservation of intestinal barrier function. nih.gov Mice treated with kynurenic acid also exhibited a lower mortality rate compared to untreated infected mice. nih.gov
Similarly, in a rodent model of intra-abdominal sepsis, which often involves colonic injury, exogenous administration of kynurenic acid demonstrated protective effects. researchgate.netnih.gov It was observed to effectively alleviate septic colon injury and reduce the levels of inflammatory factors in mice. nih.gov This protective role in sepsis has been a consistent finding in several animal models. researchgate.net
The mechanism underlying this protection involves the activation of the aryl hydrocarbon receptor (AHR). nih.gov In the C. albicans infection model, kynurenic acid treatment led to a significant increase in the protein levels of AHR in the intestinal epithelium of mice. nih.gov Activation of AHR is known to have anti-inflammatory effects and helps in preserving the intestinal epithelial barrier. nih.gov
Modulation of Intestinal Tight Junction Proteins
Kynurenic acid has been shown to positively influence the expression of intestinal tight junction proteins, which are crucial for maintaining the integrity of the gut barrier. nih.gov In a mouse model of intestinal infection with Candida albicans, treatment with kynurenic acid promoted the expression of these essential proteins, thereby protecting against intestinal barrier damage. nih.gov
In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, have further elucidated this mechanism. nih.gov Treatment of these cells with kynurenic acid led to a significant increase in the expression of the tight junction proteins ZO-1 and occludin. nih.gov This effect was associated with the activation of the aryl hydrocarbon receptor (AHR) and the subsequent inhibition of the myosin light chain kinase (MLCK) signaling pathway. nih.gov The MLCK pathway is known to be involved in the regulation of tight junction permeability, and its inhibition leads to a strengthening of the barrier.
The disruption of tight junction architecture is a key event in the pathogenesis of inflammatory bowel disease (IBD). mdpi.com Tight junction proteins like claudin-1, occludin, and ZO-1 form a selective barrier that regulates the passage of substances between cells. mdpi.comfrontiersin.orgfrontiersin.org The ability of kynurenic acid to enhance the expression of these proteins underscores its potential role in maintaining gut homeostasis and protecting against conditions characterized by increased intestinal permeability.
Microbiota-Associated Kynurenic Acid Metabolism
The gut microbiota plays a significant role in the metabolism of tryptophan, the precursor to kynurenic acid, and thereby influences the availability of kynurenic acid in the gut. preprints.orgnih.govnih.gov Gut bacteria can directly metabolize tryptophan, affecting its availability for the host's kynurenine pathway. nih.gov In germ-free animal models, where there is an absence of gut microbiota, circulating levels of tryptophan are increased, suggesting that the microbiota normally consumes a portion of this amino acid. ucc.ie
Furthermore, the gut microbiota can influence the enzymes involved in the kynurenine pathway. mdpi.com For instance, in a mouse model of colitis, the gut microbiota was found to regulate the enzymes indoleamine 2,3-dioxygenase (IDO-1) and kynurenine aminotransferase (KAT), leading to a significant increase in the levels of kynurenine and kynurenic acid. mdpi.com Some gut bacteria also possess the enzymatic machinery to produce kynurenic acid themselves. ucc.ie
The interplay between the gut microbiota, kynurenic acid, and the host's immune system is complex. Kynurenic acid and other tryptophan metabolites can act as signaling molecules, for example, by activating the aryl hydrocarbon receptor (AhR), which is a critical regulator of gut immune function. nih.govmdpi.comnih.gov This interaction is essential for maintaining gut homeostasis. mdpi.com Dysbiosis, or an imbalance in the gut microbiota, can alter tryptophan metabolism, leading to changes in the levels of kynurenine pathway metabolites and potentially contributing to intestinal inflammation. mdpi.com
Metabolic and Other Systemic Research (Preclinical)
Influence on Metabolic Parameters in Animal Models
Preclinical research has indicated that kynurenic acid is involved in the regulation of metabolic processes. nih.gov Increased levels of kynurenic acid are often observed in the context of obesity and related metabolic disturbances. nih.gov For instance, elevated serum kynurenic acid levels have been found in Zucker fatty rats and in high-fat diet-fed LDL receptor knockout mice. nih.gov
The production of kynurenic acid is closely linked to inflammation, which is a key factor in many metabolic diseases. nih.gov In obese animal models, increased activity of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in macrophages is associated with elevated serum kynurenic acid levels. nih.gov Furthermore, the expression of enzymes responsible for kynurenic acid synthesis, namely kynurenine aminotransferase 1 (KYAT1) and kynurenine aminotransferase 3 (KYAT3), is significantly higher in the omental adipose tissue of overweight individuals compared to lean individuals. nih.gov
Kynurenic acid can also be synthesized in skeletal muscle, and its production is linked to physical exercise in both humans and mice. nih.gov Endurance exercise has been shown to increase serum kynurenic acid levels. nih.gov This is noteworthy as exercise is known to have beneficial effects on metabolic health, including limiting weight gain and improving insulin resistance. nih.gov The research suggests that kynurenic acid may act as a signaling molecule that influences the balance of energy storage and expenditure. nih.gov
Interactive Data Tables
Table 1: Effects of Kynurenic Acid on Microglial Activation in CNS Models
| Model System | Treatment | Observed Effect on Microglia | Reference |
| Microglia-enriched cultures (newborn rat forebrain) | Lipopolysaccharide (LPS) + Kynurenic Acid | Inhibition of LPS-stimulated phagocytotic activity | mdpi.commdpi.comnih.gov |
| Microglia-enriched cultures (newborn rat forebrain) | Lipopolysaccharide (LPS) + Kynurenic Acid | Decreased nuclear accumulation of histone H3K9me3 | mdpi.com |
| Pilocarpine-induced epilepsy model (mice) | SZR104 (KYNA analog) | Inhibition of morphological transformation of microglia | mdpi.comnih.gov |
Table 2: Kynurenic Acid's Role in Gut Homeostasis and Barrier Function
| Research Area | Animal/Cell Model | Key Findings | Reference |
| Protection Against Intestinal Damage | Candida albicans infection (mice) | Alleviated intestinal inflammatory response, decreased serum inflammatory mediators, and reduced mortality. | nih.gov |
| Protection Against Intestinal Damage | Sepsis model (mice) | Alleviated septic colon injury and reduced inflammatory factor levels. | nih.gov |
| Modulation of Tight Junction Proteins | Candida albicans infection (mice) | Promoted expression of intestinal tight junction proteins. | nih.gov |
| Modulation of Tight Junction Proteins | Caco-2 cells | Increased expression of ZO-1 and occludin. | nih.gov |
| Microbiota-Associated Metabolism | Colitis model (mice) | Gut microbiota regulated IDO-1 and KAT, increasing kynurenine and kynurenic acid levels. | mdpi.com |
Table 3: Influence of Kynurenic Acid on Metabolic Parameters in Animal Models
| Animal Model | Condition | Observation | Reference |
| Zucker fatty rats | Obesity | Increased serum kynurenic acid levels. | nih.gov |
| LDL receptor knockout mice | High-fat diet | Increased serum kynurenic acid levels. | nih.gov |
| Mice | Endurance exercise | Increased serum kynurenic acid levels. | nih.gov |
Triglyceride and Cholesterol Levels
Preclinical research into the direct effects of kynurenic acid (KYNA) on triglyceride and cholesterol levels is an emerging field with some indirect evidence suggesting a potential role in lipid metabolism. While direct administration of KYNA to animal models to specifically measure changes in plasma lipids is not extensively documented, related pathways offer insights. For instance, kynurenic acid has been shown to increase the expression of Sirtuin 6 (SIRT6). In transgenic mice overexpressing SIRT6 that were fed a high-fat diet, there was a notable decrease in visceral fat, LDL-cholesterol, and triglycerides researchgate.net. This suggests a potential indirect mechanism by which kynurenic acid could influence lipid profiles.
Further research on the broader kynurenine pathway, of which KYNA is a part, has also touched upon lipid metabolism. For example, the administration of another tryptophan metabolite, 3-hydroxyanthranilic acid, to LDL receptor knock-out mice resulted in a significant reduction in total plasma cholesterol and triglyceride levels mdpi.com. However, it is important to note that this is a different compound within the same pathway and its effects cannot be directly attributed to kynurenic acid.
Observational studies in clinical settings have also pointed to a relationship between the kynurenine pathway and lipid profiles. In patients with chronic kidney disease, cholesterol-lowering treatments were associated with a decrease in kynurenine levels, a precursor to KYNA nih.gov. While this shows a correlation, it does not establish a causative effect of kynurenic acid on cholesterol.
Table 1: Effects of Related Factors on Lipid Profile in Animal Models
| Factor | Animal Model | Effect on Triglycerides | Effect on Cholesterol | Reference |
|---|---|---|---|---|
| SIRT6 Overexpression (increased by KYNA) | Mice on a high-fat diet | Decreased | Decreased LDL-cholesterol | researchgate.net |
| 3-hydroxyanthranilic acid | LDL receptor knock-out mice | Decreased | Decreased total plasma cholesterol | mdpi.com |
Glucose Tolerance
Several preclinical studies have demonstrated the beneficial effects of kynurenic acid on glucose tolerance. In a study involving high-fat diet-fed overweight mice, intraperitoneal administration of kynurenic acid was found to improve glucose tolerance nih.gov. Furthermore, long-term oral administration of KYNA in pre-diabetic Goto-Kakizaki rats significantly delayed the onset of diabetes and improved glucose tolerance nih.gov. This improvement is thought to be linked to kynurenic acid's ability to stimulate hepatic uncoupling proteins (UCPs) and enhance energy metabolism nih.gov.
The mechanisms underlying these effects appear to be multifactorial. Kynurenic acid is known to exert anti-diabetic properties by reducing inflammation and insulin resistance in both adipocytes and muscle cells iuls.ro. These effects are mediated through the activation of the G protein-coupled receptor 35 (GPR35) and an increase in AMP-activated protein kinase (AMPK) phosphorylation researchgate.netiuls.ro. The activation of GPR35 by KYNA in adipocytes leads to increased expression of Pgc-1α1 and cellular respiration, contributing to improved energy homeostasis researchgate.net.
Table 2: Effects of Kynurenic Acid on Glucose Tolerance in Animal Models
| Animal Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| High-fat diet-fed overweight mice | Improved glucose tolerance | Not specified in the study | nih.gov |
| Goto-Kakizaki rats (pre-diabetic) | Delayed onset of diabetes, improved glucose tolerance | Stimulation of hepatic UCPs and enhanced energy metabolism | nih.gov |
| Mice with palmitate-induced insulin resistance | Ameliorated insulin resistance in skeletal muscle and adipose tissue | Activation of GPR35/AMPK and SIRT6-mediated pathways | iuls.ro |
Anti-obesity and Anti-atherosclerotic Effects in Animal Models
Kynurenic acid has shown promise in preclinical models for its anti-obesity effects. In animal models of obesity, such as Zucker fatty rats, serum levels of kynurenic acid are elevated nih.gov. Furthermore, in mice fed a high-fat diet, daily administration of kynurenic acid was found to suppress weight gain mdpi.com. This anti-obesity effect is linked to the activation of the G protein-coupled receptor Gpr35, which in turn stimulates lipid metabolism and the expression of thermogenic and anti-inflammatory genes in adipose tissue researchgate.netnih.gov.
While the role of kynurenic acid in combating obesity is becoming clearer, its direct anti-atherosclerotic effects in animal models are less well-defined. Several cardiovascular diseases, including atherosclerosis, are associated with an overactivation of the kynurenine pathway nih.gov. However, this is a general observation and does not delineate the specific contribution of kynurenic acid. Some research has proposed kynurenic acid as a potential biomarker for atherosclerosis frontiersin.org. More direct preclinical studies are needed to establish a causal relationship and elucidate the mechanisms of kynurenic acid in the context of atherosclerosis.
Antifungal Properties in Experimental Infection Models
Kynurenic acid has demonstrated antifungal properties in experimental models of infection with Candida albicans. In a mouse model of disseminated candidiasis, treatment with kynurenic acid was shown to alleviate the intestinal inflammatory response and reduce the production of serum inflammatory mediators frontiersin.orgnih.gov. This protective effect is associated with the preservation of the intestinal barrier function frontiersin.orgnih.gov.
A key finding from these studies is that kynurenic acid treatment leads to a decrease in the colonization of C. albicans in the intestine frontiersin.orgnih.gov. In a mouse model of repeated intestinal infection with C. albicans, induced by 3% dextran sulfate sodium salt for 9 days, kynurenic acid was found to inhibit inflammation, promote the expression of intestinal tight junction proteins, and protect against damage to the intestinal barrier frontiersin.orgnih.gov. Furthermore, kynurenic acid administration was associated with reduced mortality in mice infected with C. albicans nih.govresearchgate.net. The proposed mechanism for these antifungal effects involves the activation of the aryl hydrocarbon receptor (AHR) frontiersin.orgnih.gov.
Table 3: Antifungal Effects of Kynurenic Acid in a Candida albicans Infection Model
| Experimental Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse model of disseminated candidiasis | Alleviated intestinal inflammation, decreased serum inflammatory mediators, preserved intestinal barrier function, reduced mortality | Not specified | frontiersin.orgnih.gov |
| Mouse model of repeated C. albicans intestinal infection | Decreased intestinal colonization of C. albicans, inhibited inflammation, promoted intestinal tight junction proteins, protected intestinal barrier | Activation of the aryl hydrocarbon receptor (AHR) | frontiersin.orgnih.gov |
Wound Healing Acceleration in Animal Models (e.g., Corneal Epithelium)
In vivo studies have provided evidence for the wound-healing properties of kynurenic acid, particularly in the context of the corneal epithelium. In a study utilizing a rabbit model of corneal erosion, the topical application of eye drops containing a higher concentration of kynurenic acid was found to accelerate the healing process researchgate.net. This observation is consistent with in vitro findings that kynurenic acid promotes the migration of human corneal epithelial cells researchgate.net. The accelerated re-epithelization of the corneal surface in the animal model suggests that kynurenic acid could be a valuable agent in promoting the healing of ocular surface injuries.
Effects on Cell Proliferation and Migration in Vitro (e.g., Cancer Cell Lines)
The in vitro effects of kynurenic acid on the proliferation and migration of cancer cells have been investigated in various cell lines, with some studies indicating inhibitory effects. For instance, kynurenic acid has been shown to inhibit the proliferation of human colon and renal cancer cells. Specifically, it demonstrated antiproliferative activity against colon adenocarcinoma cell lines HT-29, LS-180, and Caco-2, with IC50 values of 0.9 mM, 0.2 mM, and 1.2 mM, respectively. In the case of the gastric cancer cell line AGS, kynurenic acid inhibited both cell migration and proliferation in a concentration-dependent manner.
However, the effect of kynurenic acid on cancer cell proliferation is not universally inhibitory and can be context-dependent. In the case of human glioblastoma cells, the findings have been contradictory. One study reported that kynurenic acid at concentrations of 1 µM and 10 µM increased the growth rate of U-343 MG human glioblastoma cells. In contrast, another study observed an antiproliferative effect of kynurenic acid on the T98G glioblastoma cell line, with an IC50 of 1.3 mM. These differing results highlight the complexity of kynurenic acid's role in cancer cell biology and suggest that its effects may vary depending on the cancer type and the specific cell line.
Table 4: In Vitro Effects of Kynurenic Acid on Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Proliferation | Effect on Migration | Reference |
|---|---|---|---|---|
| HT-29, LS-180, Caco-2 | Colon Adenocarcinoma | Inhibited | Not specified | |
| AGS | Gastric Cancer | Inhibited | Inhibited | |
| U-343 MG | Glioblastoma | Increased | Not specified | |
| T98G | Glioblastoma | Inhibited | Not specified |
Academic Research Methodologies for Kynurenic Acid Studies
Analytical Chemistry Techniques
High-Performance Liquid Chromatography (HPLC) for Kynurenic Acid Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for quantifying kynurenic acid in biological samples. This method separates kynurenic acid from other components in a mixture, allowing for its precise measurement. sielc.com A common approach is reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, often a combination of a buffer and an organic solvent like acetonitrile or methanol. sielc.comresearchgate.net The pH of the mobile phase can be adjusted to optimize the separation of kynurenic acid and its precursor, kynurenine (B1673888). nih.govnih.gov
For detection, UV and fluorescence detectors are frequently employed. researchgate.netuludag.edu.tr UV detection is typically set at a wavelength of around 330 nm. researchgate.netuludag.edu.tr However, fluorescence detection offers greater sensitivity. nih.gov Kynurenic acid is naturally fluorescent, with excitation and emission wavelengths around 370 nm and 465 nm, respectively, enabling detection at low concentrations. nih.gov Some HPLC systems utilize a post-column photoirradiation system to enhance the fluorometric determination of both kynurenine and kynurenic acid. nih.govnih.gov
To ensure the accuracy of quantification, various solvents for preparing kynurenic acid solutions have been tested, with ultrapure water often being the preferred choice. uludag.edu.tr The table below summarizes different HPLC methods used for kynurenic acid analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Primesep 100 | C18 | Zorbax Eclipse XDB-C18 |
| Mobile Phase | Water, Acetonitrile, Sulfuric Acid | 35 mmol/L phosphate buffer (pH 8.0)/methanol (85/15, v/v) with 35 mmol/L hydrogen peroxide and 10 mmol/L 18-crown-6 | Methanol:10 mM sodium phosphate monobasic, pH: 2.8 (27:73 v/v) |
| Detection | UV at 240 nm | Fluorescence (Excitation: 370 nm, Emission: 465 nm) | UV at 330 nm |
| Flow Rate | 1.0 ml/min | Not Specified | 1 mL/min |
Tandem Mass Spectrometry (LC-MS/MS) for Kynurenine Pathway Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the kynurenine pathway, including kynurenic acid. nih.govnih.govsemanticscholar.org This technique combines the separation power of liquid chromatography with the precise detection of mass spectrometry. nih.govoup.com
In a typical LC-MS/MS analysis, metabolites are separated on a reversed-phase column, such as a C18 column, and then ionized, often using electrospray ionization (ESI). nih.govoup.com The mass spectrometer then detects specific precursor and product ion transitions for each metabolite, a technique known as multiple reaction monitoring (MRM). nih.govnih.gov For kynurenic acid, a common transition monitored is m/z 190.1→144.1. nih.gov This high degree of specificity allows for the accurate measurement of kynurenic acid and other kynurenine pathway metabolites like tryptophan and kynurenine in complex biological matrices such as plasma, cerebrospinal fluid, and brain tissue. nih.govnih.govtandfonline.comtandfonline.com
The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they correct for variations during sample preparation and analysis. nih.govoup.com LC-MS/MS methods have been developed to measure a range of kynurenine pathway metabolites in a single run, with analysis times as short as 5.5 minutes. nih.govsemanticscholar.orgnih.govtandfonline.com These methods are sensitive enough to quantify low levels of these biomarkers in small sample volumes. nih.govsemanticscholar.orgtandfonline.com
In Vitro Experimental Models
Cell Culture Systems
In vitro studies using neuronal and glial cell lines are essential for understanding the cellular and molecular mechanisms of kynurenic acid in the central nervous system. These models allow researchers to investigate the direct effects of kynurenic acid on specific cell types in a controlled environment.
Neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, are used to study the effects of kynurenic acid on neuronal survival and function. nih.govmdpi.com For example, studies have shown that kynurenic acid can increase the viability of SH-SY5Y cells and primary cortical neurons, a neuroprotective effect that may be mediated by the induction of neprilysin, an enzyme involved in the degradation of amyloid-beta peptide. nih.govmdpi.comresearchgate.net Other research using human cortical progenitor cells has demonstrated that kynurenic acid can decrease the proliferation and survival of these cells by antagonizing NMDA receptors, leading to a reduction in the number of neurons and an increase in astrocytes. frontiersin.org It has also been shown to trigger an inflammatory response in mixed cortical cultures, as evidenced by increased levels of the pro-inflammatory cytokine IL-6. frontiersin.org The human neuroblastoma cell line SK-N-SH has also been utilized to characterize the kynurenine pathway in neurons. nih.govjneurosci.org
Glial cells, particularly astrocytes, are the primary producers of kynurenic acid in the brain. mdpi.comport.ac.uk Cell culture models of astrocytes and microglia are used to investigate the regulation of kynurenic acid synthesis and its role in neuroinflammation. mdpi.comport.ac.uk For instance, studies have explored how inflammatory stimuli can alter the metabolism of tryptophan in glial cells, leading to changes in the production of kynurenic acid and the more neurotoxic metabolite, quinolinic acid. mdpi.comport.ac.uk Kynurenic acid has also been shown to enhance the proliferation of mouse microglia and human glioblastoma cells in vitro. nih.gov
| Cell Line | Cell Type | Key Research Findings |
| SH-SY5Y | Human Neuroblastoma | Kynurenic acid increases cell viability and induces neprilysin. nih.govmdpi.com |
| Human Cortical Progenitors | Multipotent Cortical Progenitors | Kynurenic acid decreases proliferation and survival, reduces neuron number, and increases astrocytes. frontiersin.org |
| SK-N-SH | Human Neuroblastoma | Used to characterize the kynurenine pathway in neuronal cells. nih.govjneurosci.org |
| Primary Astrocytes | Glial Cells | Primary producers of kynurenic acid in the brain. mdpi.comport.ac.uk |
| Mouse Microglia | Glial Cells | Kynurenic acid enhances proliferation. nih.gov |
| OLN-93 | Oligodendrocytes | High concentrations of kynurenic acid can impair cell viability. mcmaster.ca |
The immunomodulatory effects of kynurenic acid are investigated using various immune cell lines and primary cells. These in vitro models are crucial for understanding how kynurenic acid influences immune cell function.
Kynurenic acid is known to interact with the G-protein-coupled receptor 35 (GPR35), which is expressed on various immune cells, including monocytes and T and B lymphocytes. nih.gov This interaction can lead to a reduction in the synthesis of proinflammatory cytokines. nih.gov The aryl hydrocarbon receptor (AHR) is another potential target for kynurenic acid on immune cells. nih.gov
In Vivo Animal Models
Rodent models, primarily rats and mice, are extensively used to investigate the multifaceted roles of kynurenic acid in vivo. These models have been pivotal in understanding the neurobiological, immunological, and metabolic functions of KYNA.
Neurobiological Investigations: In the context of neurobiology, rodent models have been crucial for linking alterations in brain KYNA levels to cognitive functions. nih.govnih.gov Studies in rats have shown that increased levels of KYNA in the prefrontal cortex are associated with deficits in working memory, sensorimotor gating, and attentional processing. nih.gov The use of specific rat models, such as those involving prenatal exposure to elevated kynurenine, has helped to elucidate the role of KYNA in the etiology of schizophrenia-like cognitive impairments. nih.gov These animal models allow for the controlled manipulation of the kynurenine pathway and the subsequent assessment of behavioral outcomes, providing valuable insights into the neurodevelopmental impact of KYNA.
Immunological Investigations: The immunomodulatory properties of KYNA have been extensively studied in rodent models of inflammation and infection. For example, in mice challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, KYNA treatment has been shown to inhibit the increase of pro-inflammatory markers like TNF and nitric oxide in the serum and reduce LPS-induced mortality. nih.gov Rat models of sepsis have demonstrated that KYNA and its synthetic analogs can ameliorate blood-brain barrier permeability and cerebral mitochondrial disturbances associated with the systemic inflammatory response. frontiersin.org Furthermore, studies in rats have explored the effects of maternal immune activation on the kynurenine pathway in the offspring, revealing long-term alterations in brain immune function. nih.gov
Metabolic Investigations: Rodent models have also been instrumental in exploring the role of KYNA in systemic metabolism. Studies in mice lacking the enzyme kynurenine 3-monooxygenase (KMO), which leads to a significant increase in circulating KYNA levels, have been used to investigate the chronic effects of elevated KYNA on whole-body energy metabolism. physiology.org Research in rats has also contributed to understanding the metabolic control of KYNA formation in the brain. nih.gov These models are essential for dissecting the complex interplay between the kynurenine pathway and metabolic health and disease. frontiersin.org
Table 2: Summary of Rodent Model Applications in Kynurenic Acid Research
| Research Area | Rodent Model | Key Findings | Reference |
|---|---|---|---|
| Neurobiology | Rat | Increased prefrontal cortex KYNA is linked to cognitive deficits. | nih.gov |
| Rat | Prenatal kynurenine elevation leads to schizophrenia-like impairments. | nih.gov | |
| Immunology | Mouse | KYNA reduces LPS-induced inflammation and mortality. | nih.gov |
| Rat | KYNA protects against sepsis-induced blood-brain barrier dysfunction. | frontiersin.org | |
| Rat | Maternal immune activation alters offspring's brain kynurenine pathway. | nih.gov | |
| Metabolism | Mouse (KMO knockout) | Chronic high KYNA does not significantly alter whole-body energy metabolism. | physiology.org |
| Rat | Studies on the metabolic control of KYNA formation in the brain. | nih.gov |
The therapeutic potential of kynurenic acid is actively being investigated in a range of disease-specific animal models, which aim to mimic human pathological conditions.
Cerebral Ischemia: Rodent models of cerebral ischemia, such as the gerbil model of global forebrain ischemia and rat models of neonatal cerebral ischemia/reperfusion and middle cerebral artery occlusion, have been used to demonstrate the neuroprotective effects of KYNA. nih.govmdpi.com In these models, administration of KYNA has been shown to significantly reduce ischemia-induced hippocampal nerve cell loss and cerebral infarct size. nih.govmdpi.com Studies in aged mice have also shown that inhibiting the kynurenine-3-monooxygenase (KMO) enzyme, thereby increasing the ratio of kynurenic acid to the neurotoxic quinolinic acid, reduces ischemic infarct size and improves motor function after stroke. ahajournals.org
Infection: Animal models of infection are crucial for understanding the role of the kynurenine pathway in the host response. For instance, infection with the parasite Toxoplasma gondii in mice has been shown to increase the levels of kynurenic acid in the brain. wikipedia.org This alteration is thought to be part of an immune mechanism to control the parasite but may also contribute to behavioral changes observed in infected animals. wikipedia.org In a rat model of intra-abdominal sepsis, treatment with KYNA and its synthetic analogues was found to ameliorate the increase in blood-brain barrier permeability and brain damage markers. frontiersin.org
Pain Models: The analgesic properties of kynurenic acid have been explored in animal models of pain. For example, in an animal model of migraine, KYNA has been shown to exert analgesic effects. nih.gov Research in this area is contributing to the understanding of how metabolites of the kynurenine pathway may be involved in the pathophysiology of neuropathic pain and could represent novel therapeutic targets. nih.gov
Pharmacological Manipulation of Kynurenic Acid Levels In Vivo
The in vivo concentration of kynurenic acid (KYNA) can be pharmacologically altered to study its physiological and pathological roles. This is primarily achieved by administering its metabolic precursors or by using inhibitors that target the enzymes responsible for its synthesis and degradation. Such manipulations are crucial for understanding the therapeutic potential of modulating KYNA levels in various disorders.
Administration of Precursors or Inhibitors
One direct method to increase KYNA levels is the administration of its immediate precursor, L-kynurenine (L-KYN). L-KYN can cross the blood-brain barrier via the large neutral amino acid transporter nih.gov. Once in the central nervous system (CNS), it is converted to KYNA by kynurenine aminotransferases (KATs). Studies in animal models, such as the snail Helix pomatia, have demonstrated that L-kynurenine treatment effectively increases brain KYNA levels, which has been associated with impacts on learning capacity researchgate.net.
Conversely, a more targeted approach involves inhibiting key enzymes in the kynurenine pathway. The enzyme kynurenine 3-monooxygenase (KMO) is a significant target because it diverts KYN away from KYNA synthesis and towards the production of neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid tandfonline.com. By inhibiting KMO, the metabolic flux of KYN is shifted towards transamination by KATs, leading to a significant increase in KYNA levels. This strategy not only elevates the neuroprotective KYNA but also reduces the levels of downstream neurotoxic compounds nih.govtandfonline.com. For example, in vivo treatment of mice with organophosphorus acid triesters, which inhibit kynurenine formamidase (KF), resulted in a 5- to 15-fold increase in urinary concentrations of KYNA mdpi.com.
Several KMO inhibitors have been developed and studied in preclinical models. These compounds have shown efficacy in elevating brain KYNA and demonstrating neuroprotective effects in models of central nervous system disorders semanticscholar.orgbohrium.com.
| Manipulation Strategy | Agent Example | Target Enzyme/Process | Expected Outcome on KYNA Levels | Reference |
| Precursor Administration | L-Kynurenine | Substrate for KATs | Increase | nih.govresearchgate.net |
| Enzyme Inhibition | KMO Inhibitors (e.g., FCE 28833) | Kynurenine 3-monooxygenase (KMO) | Increase | tandfonline.comnih.gov |
| Enzyme Inhibition | Organophosphates | Kynurenine Formamidase (KF) | Increase | mdpi.com |
Comparative Animal Model Studies (e.g., Snail Models)
Invertebrate models, particularly snails, have proven to be valuable tools for investigating the fundamental aspects of the kynurenine pathway (KP). The pond snail Lymnaea stagnalis and the Roman snail Helix pomatia are used due to their simpler nervous systems and the conservation of the KP enzymes nih.govresearchgate.net. Research has confirmed the presence of the kynurenine pathway in these organisms by identifying transcripts for all KP enzymes, which show a high degree of sequence conservation with vertebrate orthologues nih.govresearchgate.net.
Studies using Helix pomatia have demonstrated that its central nervous system and peripheral organs can synthesize KYNA from L-kynurenine via KAT enzymes researchgate.netnih.gov. This model has been employed to explore the relationship between learning impairment and kynurenine metabolites, showing that pharmacologically increased KYNA levels can affect cognitive functions researchgate.net. The snail model is particularly useful because its blood-brain barrier is less developed, allowing for easier administration and assessment of pharmacological compounds researchgate.net.
Comparative studies between snails and rats have revealed both similarities and differences in KYNA metabolism. For instance, while both species synthesize KYNA, the pattern of KAT activities and the effects of aging on these enzymes can differ significantly, highlighting species-specific variations in the regulation of the kynurenine pathway nih.gov. The characterization of the full kynurenine pathway and the identification of metabolites like KYNA, kynurenine, and quinolinic acid in the hemolymph of Lymnaea stagnalis further support the value of these invertebrate models for functional studies of this pathway at cellular and behavioral levels nih.govresearchgate.net.
Rational Drug Design and Analogues Research
The therapeutic potential of kynurenic acid is limited by its poor penetration of the blood-brain barrier (BBB) due to its polar carboxyl group mdpi.comnih.gov. This has driven extensive research into rational drug design to create analogues and derivatives with improved pharmacokinetic properties while retaining or enhancing biological activity.
Structure-Activity Relationship (SAR) Studies of Kynurenic Acid Analogues
Structure-activity relationship (SAR) studies have been critical in identifying the key structural features of the KYNA molecule required for its antagonist activity at excitatory amino acid receptors. These studies involve synthesizing derivatives with specific chemical modifications and evaluating their in vitro activity.
Early research established that the 2-carboxy group and the 4-hydroxy (or 4-oxo tautomer) moiety are essential for the antagonist activity of KYNA nih.govnih.gov. SAR studies on derivatives with substitutions on the benzene ring revealed that modifications at the 5- and 7-positions could lead to potent and selective antagonists at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor nih.gov. Regression analysis indicated that optimally sized, hydrophobic substituents at these positions were favorable, with more tolerance for bulk at the 5-position nih.gov. This optimization led to the development of compounds like the 5-iodo-7-chloro derivative, which was identified as a highly potent and selective glycine/NMDA antagonist nih.gov. In contrast, substitutions at the 6-position resulted in compounds with selective non-NMDA antagonism, while 8-substituted compounds were inactive nih.gov.
| Position of Substitution | Effect on Receptor Activity | Key Finding | Reference |
| 5- and 7-positions | Selective NMDA antagonist action (glycine site) | Optimally sized, hydrophobic groups enhance potency. | nih.gov |
| 6-position | Selective non-NMDA antagonism | Substitution at this position shifts selectivity. | nih.gov |
| 8-position | Inactive at all receptors | This position is intolerant to substitution. | nih.gov |
| 2-carboxy & 4-hydroxy groups | Essential for antagonist activity | These functional groups are critical for binding. | nih.gov |
Development of Next-Generation Kynurenic Acid Derivatives (e.g., SZR Series)
Building on SAR insights, researchers have developed next-generation derivatives designed to overcome the BBB. The SZR series of compounds represents a significant effort in this area. These are typically aminoalkylated amide derivatives of KYNA nih.gov.
For instance, SZR-104 (N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide) was synthesized and shown to have significantly higher permeability through an in vitro BBB model compared to KYNA itself nih.govresearchgate.net. The modifications, including the introduction of a tertiary amine function into the amide side chain and aminoalkylation at the C-3 position, are designed to enhance lipophilicity and facilitate passage across the BBB mdpi.commdpi.com.
Preclinical studies have shown that these analogues, such as SZR-72 and SZR-104, not only cross the BBB but also retain the pharmacological actions of KYNA, including anti-inflammatory and neuroprotective effects mdpi.commdpi.comfrontiersin.org. For example, peripherally administered SZR-104 was able to inhibit epileptiform activity in the brain, confirming its CNS penetrability and biological activity nih.gov. The development of the SZR series demonstrates a successful strategy in modifying the KYNA scaffold to create CNS-active drug candidates nih.govmdpi.comsemanticscholar.org.
Prodrug Strategies for Enhanced Bioavailability in Preclinical Research
Prodrug strategies offer another promising approach to enhance the bioavailability and CNS delivery of kynurenic acid and its analogues. A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body mdpi.com. This approach aims to temporarily mask the polar functionalities of KYNA, such as the carboxyl group, that hinder its passage across biological membranes nih.gov.
One strategy is "lipidization," where lipophilic moieties are attached to the parent drug to increase its ability to diffuse across the BBB nih.gov. Another, more targeted approach involves designing prodrugs that are substrates for specific transporters at the BBB. For example, glycosylation of 7-chlorokynurenic acid (an analogue of KYNA) with glucose has been shown to increase its brain uptake, presumably by utilizing the glucose transporter (GLUT1) nih.govmdpi.com.
Similarly, conjugating KYNA analogues to large neutral amino acids can facilitate transport via the L-type amino acid transporter 1 (LAT1) mdpi.com. The prodrug L-4-chlorokynurenine, for instance, is a substrate for LAT1 and is converted intracerebrally by kynurenine aminotransferase to the active antagonist, 7-chlorokynurenic acid mdpi.comnih.gov. These preclinical research strategies demonstrate the potential of prodrug design to overcome the pharmacokinetic limitations of kynurenic acid, enabling its therapeutic potential to be explored more effectively in the CNS nih.govnih.gov.
Future Directions and Emerging Research Avenues for Kynurenic Acid
Exploration of Novel Kynurenic Acid Analogues and Modulators with Enhanced Profiles
A significant limitation of kynurenic acid as a potential therapeutic agent is its restricted ability to cross the blood-brain barrier (BBB). jmpas.com This has spurred the development of novel KYNA analogues and modulators designed to have improved pharmacokinetic properties and enhanced biological activity. The synthesis of these analogues is considered a valuable tool for drug development, particularly in the context of neurodegenerative diseases and migraine, where glutamate-induced excitotoxicity is a key pathological mechanism. nih.gov
Researchers are pursuing several strategies to enhance the therapeutic profile of KYNA. mdpi.com These include:
Creating KYNA analogues with better bioavailability and a higher affinity for their target receptors.
Developing prodrugs of KYNA that can more easily traverse the BBB.
Using organic acid transport inhibitors , such as probenecid, to increase KYNA concentrations in the brain. mdpi.com
Preclinical studies have demonstrated the potential of these approaches. For example, a synthetic derivative of KYNA, 7-Cl-KYNA, has shown protective effects against quinolinic acid-induced neurotoxicity. mdpi.com Furthermore, novel analogues have been designed to uncouple the therapeutic benefits of KYNA from its potential motor side effects. researchgate.net The integration of rational drug design, multi-target ligands, and prodrug strategies is central to advancing quinoline-based medicines for neurological, psychiatric, and oncological applications. preprints.orgnih.gov
| Analogue | Investigated Effect/Target | Reference |
|---|---|---|
| 7-Chlorokynurenic acid (7-Cl-KYNA) | Protection against quinolinic acid-induced neurotoxicity; impaired memory formation in some studies. | mdpi.commdpi.com |
| SZR-72, SZR-73, SZR-81 | Designed to separate therapeutic benefits from motor toxicity; SZR-73 showed promising delayed behavioral effects without acute ataxia. | researchgate.net |
| Laquinimod | Structural similarity to KYNA; ameliorated inflammatory demyelination and oligodendrocyte injury in a mouse model of multiple sclerosis. | mdpi.com |
| Multifunctional Analogues (e.g., 3c, 5b, 5c) | Designed for Alzheimer's disease with multiple actions: AChE inhibition, free radical scavenging, NMDA/mGluR5 receptor binding, and interference with Aβ fibrillation. | acs.org |
Further Elucidation of Receptor Interactions and Downstream Signaling Complexity
Kynurenic acid is known to interact with a wide array of receptors, and its biological effects are dictated by these complex interactions. It is a well-established antagonist of all three ionotropic glutamate (B1630785) receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. jmpas.comnih.gov Beyond glutamate receptors, KYNA also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). mdpi.comnih.gov
More recently, KYNA has been identified as an endogenous ligand for orphan G protein-coupled receptors, notably GPR35, and the aryl hydrocarbon receptor (AhR). nih.govnih.govdrugbank.com The affinity of KYNA for GPR35 and AhR is in the low micromolar range, and under inflammatory conditions where KYNA levels are elevated, it can activate these receptors. nih.govmdpi.com
The downstream signaling pathways initiated by these receptor interactions are intricate and context-dependent.
Glutamate Receptors : By antagonizing NMDA receptors, KYNA can reduce excitotoxicity, a mechanism thought to underlie its neuroprotective effects. mdpi.com However, its action on AMPA receptors is dual; at low concentrations, it can potentiate receptor responses, while at high concentrations, it acts as a competitive antagonist. researchgate.netnih.gov
GPR35 : Activation of GPR35 by KYNA is linked to the control of energy expenditure and immunomodulatory effects. nih.govnih.gov
AhR : The interaction between KYNA and AhR is associated with immunomodulatory actions, including the regulation of immune cell differentiation and cytokine expression, such as Interleukin-6. nih.govnih.govmdpi.com
| Receptor | Interaction Type | Downstream Signaling/Effect | Reference |
|---|---|---|---|
| NMDA Receptor | Antagonist (at the glycine (B1666218) co-agonist site) | Reduces glutamatergic neurotransmission, neuroprotective against excitotoxicity. | mdpi.comnih.gov |
| AMPA Receptor | Dual action: Potentiates at low concentrations, antagonist at high concentrations. | Modulates excitatory synaptic transmission. | researchgate.netnih.gov |
| Kainate Receptor | Antagonist | Inhibits excitatory neurotransmission. | nih.gov |
| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Non-competitive antagonist | Reduces cholinergic signaling. | mdpi.comnih.gov |
| G Protein-Coupled Receptor 35 (GPR35) | Agonist | Regulates energy expenditure, immunomodulation, neutrophil recruitment. | nih.govdrugbank.comnih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Agonist | Immunomodulation, regulation of inflammation, potential induction of IL-6. | nih.govnih.gov |
Understanding the Context-Dependent "Janus-Faced" Role of Kynurenic Acid
Kynurenic acid exhibits a "Janus-faced" or dual role, where its effects can be either beneficial or detrimental depending on the context. nih.gov This duality is largely influenced by its concentration and the specific cellular environment. researchgate.netnih.gov
Neuroprotective and Antioxidant Roles: At physiological concentrations, KYNA is primarily considered neuroprotective due to its ability to antagonize ionotropic glutamate receptors, thereby preventing excitotoxic neuronal damage. jmpas.comnih.gov It also functions as an antioxidant and a scavenger of reactive oxygen species (ROS), which helps to prevent tissue damage caused by excessive inflammation. nih.gov
Potentially Detrimental Roles: At high concentrations, the effects of KYNA can become unfavorable. Elevated levels of KYNA in the brain have been associated with impaired learning and cognitive deficits. mdpi.com In the context of cancer, some studies have found that high concentrations of KYNA can inhibit the proliferation and migration of cancer cell lines, suggesting a tumor-inhibiting role. nih.gov However, other evidence points to a tumor-promoting role, possibly through the activation of AhR and subsequent expression of pro-tumorigenic factors like IL-6. nih.govnih.gov This paradoxical behavior underscores the need for a paradigm shift in understanding kynurenine (B1673888) metabolism, moving away from a simple dichotomous view of its metabolites as strictly "good" or "bad". nih.gov
Deepening Research into Microbiota-Associated Kynurenic Acid Metabolism and its Systemic Impact
The gut microbiota has emerged as a critical regulator of the kynurenine pathway, influencing both central and peripheral metabolism of tryptophan. researchgate.netencyclopedia.pub This interaction is a key component of the bidirectional communication along the gut-brain axis. mq.edu.au
The gut microbiome can influence the kynurenine pathway in several ways:
Tryptophan Availability : Gut bacteria can metabolize tryptophan, thereby regulating its availability as a substrate for the host's kynurenine pathway. encyclopedia.pub
Enzyme Modulation : Microbial metabolites can influence the activity of key enzymes in the kynurenine pathway, such as IDO1. preprints.org
BBB Permeability : In germ-free conditions, the blood-brain barrier is more permeable, which could allow peripheral kynurenine metabolites like KYNA to enter the brain more easily. researchgate.net
Dysbiosis, or an imbalance in the gut microbiota, has been linked to alterations in the kynurenine pathway and is associated with a range of disorders, including inflammatory bowel disease, mood disorders, and neurodegenerative diseases. encyclopedia.pubmdpi.com For example, certain bacteria can elevate tryptophan and KYNA levels. encyclopedia.pub This highlights the systemic impact of microbial kynurenic acid metabolism and opens up new therapeutic avenues, such as the use of probiotics or dietary interventions to modulate the microbiota-tryptophan axis for improved health outcomes. preprints.orgmdpi.com
Novel Target Identification and Therapeutic Strategy Development based on Preclinical Evidence
The growing understanding of the kynurenine pathway's role in disease has made it an attractive target for therapeutic intervention. nih.gov Several key enzymes within the pathway are being explored as pharmacological targets to modulate the levels of neuroactive metabolites like KYNA. mdpi.comconsensus.app
Key Therapeutic Targets and Strategies:
Enzyme Inhibition : Inhibitors of enzymes such as kynurenine 3-monooxygenase (KMO) are being developed to shift the pathway towards the production of neuroprotective KYNA and away from the potentially neurotoxic quinolinic acid. mdpi.commdpi.com Conversely, in conditions where KYNA levels are pathologically elevated, such as schizophrenia, inhibitors of kynurenine aminotransferases (KATs), the enzymes that synthesize KYNA, are being investigated. nih.govbiorxiv.org
Modulation of KYNA Synthesis : Pharmacological modulation of KYNA levels in the brain is a promising therapeutic strategy for a number of neuropsychiatric diseases. mdpi.com This can involve either inhibiting or stimulating the part of the kynurenine pathway responsible for KYNA synthesis, depending on the specific disorder. mdpi.com
KYNA Analogues and Prodrugs : As discussed previously, the development of KYNA analogues and prodrugs with improved ability to cross the blood-brain barrier is a major focus of current research. mdpi.com
Preclinical evidence supports the viability of these strategies. For instance, in animal models of Huntington's disease, modulating the kynurenine pathway has shown neuroprotective effects. mdpi.comnih.gov Similarly, KAT inhibitors have been shown to remedy cognitive and neurotransmission disruptions in rodent models with elevated KYNA levels. nih.gov These findings pave the way for the development of next-generation therapeutics that can precisely target the kynurenine pathway to treat a range of complex disorders. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying kynurenic acid sodium salt in laboratory settings?
- Methodological Answer : Synthesis typically involves neutralization of kynurenic acid with sodium hydroxide under controlled pH conditions (7.0–8.0). Purification is achieved via recrystallization using ethanol-water mixtures, followed by lyophilization to remove residual solvents. Characterization should include NMR (¹H/¹³C), HPLC for purity assessment (>98%), and elemental analysis to confirm sodium content .
Q. How can researchers determine the solubility and pH-dependent stability of this compound?
- Methodological Answer : Solubility is tested in aqueous buffers (pH 3–10) at 25°C using gravimetric analysis. Stability is assessed via UV-Vis spectroscopy by monitoring absorbance changes over 24–72 hours. For example, acidic conditions (pH <5) may hydrolyze the sodium salt, reverting to kynurenic acid .
Q. What protocols are recommended for quantifying this compound in biological matrices (e.g., plasma, tissue)?
- Methodological Answer : Use LC-MS/MS with deuterated internal standards (e.g., d₄-kynurenic acid) to minimize matrix effects. Validate methods for linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%) .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported neuroprotective vs. neurotoxic effects of this compound?
- Methodological Answer : Conduct dose-response studies (0.1–100 µM) across in vitro (neuronal cell cultures) and in vivo (rodent models) systems. Use RNA sequencing to identify divergent signaling pathways (e.g., NMDA receptor modulation vs. oxidative stress markers) .
Q. What strategies optimize the use of this compound in studying organic anion transporter (OAT)-mediated drug-drug interactions?
- Methodological Answer : Co-administer OAT inhibitors (e.g., probenecid) in human pharmacokinetic studies. Measure plasma kynurenic acid via LC-MS/MS and calculate AUC ratios to quantify transporter inhibition effects .
Q. How should researchers statistically analyze longitudinal data on this compound fluctuations in plant or animal models?
- Methodological Answer : Apply repeated-measures ANOVA with Tukey’s post-hoc test, as demonstrated in potato tuber studies. Report data as mean ± SEM and include time-series graphs to visualize seasonal variations .
Q. What experimental controls are critical when assessing this compound’s role in inflammatory pathways?
- Methodological Answer : Include negative controls (saline-treated samples) and positive controls (e.g., LPS-induced inflammation models). Validate specificity using siRNA knockdown of aryl hydrocarbon receptor (AhR) pathways .
Data Presentation and Reproducibility
Q. How should contradictory solubility data from different studies be resolved?
- Methodological Answer : Replicate experiments using standardized buffers (e.g., USP phosphate buffers) and report temperature/pH conditions explicitly. Compare results against reference standards (e.g., USP-grade sodium hyaluronate protocols) .
Q. What guidelines ensure reproducibility in synthesizing this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
